molecular formula C28H16N2O4 B11691666 2-(biphenyl-2-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(biphenyl-2-yl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B11691666
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: RGHZRDXRUYESKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a benzoxazinone moiety, and an isoindole-dione structure, making it a subject of interest for researchers in organic chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a series of chemical reactions. One common method includes the reaction of anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot synthesis route is efficient and yields the desired benzoxazinone derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include aniline, piperidine, and various amines. The major products formed depend on the reaction conditions and the reagents used.

Wirkmechanismus

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through hydrogen bonding and π-π interactions . The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzoxazinone derivatives and quinazolinones, which share structural similarities and some chemical properties 2-{[1,1’-BIPHENYL]-2-YL}-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a biphenyl group, benzoxazinone moiety, and isoindole-dione structure

Some similar compounds include:

These compounds share some functional groups and structural features but differ in their overall molecular architecture and specific applications.

Eigenschaften

Molekularformel

C28H16N2O4

Molekulargewicht

444.4 g/mol

IUPAC-Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C28H16N2O4/c31-26-20-15-14-18(25-29-23-12-6-4-11-21(23)28(33)34-25)16-22(20)27(32)30(26)24-13-7-5-10-19(24)17-8-2-1-3-9-17/h1-16H

InChI-Schlüssel

RGHZRDXRUYESKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.